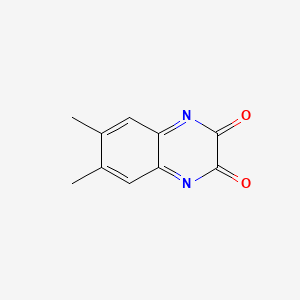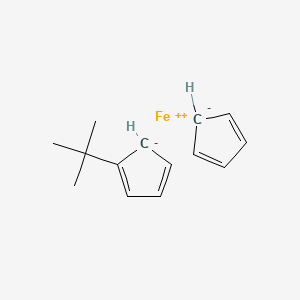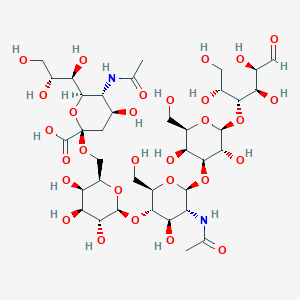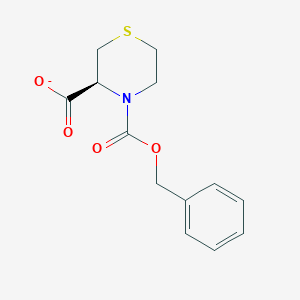
6,7-Dimethylquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-ジメチルキノキサリン-2,3-ジオールは、分子式C₁₀H₁₀N₂O₂を持つ複素環式化合物です。キノキサリンの誘導体であり、6位と7位にメチル基が2つ、2位と3位にヒドロキシル基が存在することを特徴としています。
製造方法
合成経路と反応条件
6,7-ジメチルキノキサリン-2,3-ジオールの合成は、通常、2-ニトロアニリンと隣接ジオールの縮合反応によって行われます。効率的な方法の1つは、ルテニウム触媒による水素移動戦略を用いたもので、ジオールとニトロ基がそれぞれ水素供与体と受容体として機能します。 この方法は、外部の還元剤を必要とせず、操作が簡単であるため有利です .
工業的製造方法
6,7-ジメチルキノキサリン-2,3-ジオールの工業的製造方法は、広く文書化されていません。 グリーンケミストリーの原理と費用対効果の高い方法が、キノキサリン誘導体の合成においてしばしば強調されています。 再生可能な反応物と環境に優しいプロセスの使用は、工業的用途における重要な焦点です .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethylquinoxaline-2,3-diol typically involves the condensation of 2-nitroanilines with vicinal diols. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where the diols and the nitro group serve as hydrogen suppliers and acceptors, respectively. This method is advantageous as it does not require external reducing agents and is operationally simple .
Industrial Production Methods
Industrial production methods for 6,7-dimethylquinoxaline-2,3-diol are not extensively documented. the principles of green chemistry and cost-effective methods are often emphasized in the synthesis of quinoxaline derivatives. The use of renewable reactants and environmentally benign processes is a key focus in industrial applications .
化学反応の分析
反応の種類
6,7-ジメチルキノキサリン-2,3-ジオールは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノキサリン誘導体になる可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや触媒水素化など。
置換剤: ハロゲン、アルキル化剤、求核剤など.
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換キノキサリンが含まれており、これらは多様な生物活性と化学的特性を示す可能性があります .
科学研究への応用
6,7-ジメチルキノキサリン-2,3-ジオールは、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: 酵素阻害と微生物活性に関連する研究に使用されています。
医学: 6,7-ジメチルキノキサリン-2,3-ジオールを含むキノキサリン誘導体は、抗腫瘍剤、抗ウイルス剤、抗菌剤として潜在的な可能性を示しています。
科学的研究の応用
6,7-Dimethylquinoxaline-2,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and microbial activity.
Medicine: Quinoxaline derivatives, including 6,7-dimethylquinoxaline-2,3-diol, have shown potential as antitumor, antiviral, and antibacterial agents.
Industry: It is used in the production of dyes, luminescent materials, and semiconductors
作用機序
6,7-ジメチルキノキサリン-2,3-ジオールの作用機序は、さまざまな分子標的や経路との相互作用を伴います。特定の酵素を阻害し、微生物の細胞壁を破壊し、癌細胞のDNA複製を妨げることがあります。 正確な経路と標的は、特定の用途と関連する生物学的システムによって異なります .
類似化合物との比較
類似化合物
- 2,3-ジメチルキノキサリン
- 6,7-ジメチルキノキサリン
- 2,3-ジメチル-6-メトキシキノキサリン
独自性
6,7-ジメチルキノキサリン-2,3-ジオールは、2位と3位にヒドロキシル基が存在することによって独特であり、これはその化学反応性と生物活性に大きな影響を与える可能性があります。 これは、これらの官能基がない可能性のある他の類似化合物と区別されます .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
6,7-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3 |
InChIキー |
SMPHKEVCIMXIEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=O)C(=O)N=C2C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)




![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)

![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
